molecular formula C17H15ClN2O2S2 B2592603 N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}benzenesulfonamide CAS No. 865658-26-0

N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}benzenesulfonamide

Cat. No.: B2592603
CAS No.: 865658-26-0
M. Wt: 378.89
InChI Key: UBCHNMCHIVEVKK-UHFFFAOYSA-N
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Description

N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}benzenesulfonamide is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of novel anti-inflammatory agents. The core structure of this molecule incorporates a 1,3-thiazole ring, a privileged scaffold widely recognized for its diverse biological activities . The specific substitution pattern—featuring a 4-chlorophenyl group at the 2-position and a benzenesulfonamide group at the 5-position—is designed to potentially modulate key inflammatory pathways. Research on analogous thiazole derivatives has demonstrated promising activity against targets such as cyclooxygenase (COX), lipoxygenase (LOX), and components of the MAPK signaling cascade, suggesting a potential multi-target mechanism of action for this chemical series . The presence of the benzenesulfonamide group is a critical functional moiety, often associated with enzyme inhibition capabilities, which may enhance the compound's ability to interact with and inhibit specific protein targets involved in disease pathophysiology . This makes this compound a valuable chemical tool for in vitro biochemical assays and cellular studies aimed at elucidating new therapeutic strategies. It is supplied as a high-purity material to ensure consistency and reliability in experimental outcomes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2S2/c1-12-16(11-19-24(21,22)15-5-3-2-4-6-15)23-17(20-12)13-7-9-14(18)10-8-13/h2-10,19H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBCHNMCHIVEVKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)CNS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}benzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable chlorinated aromatic compound reacts with the thiazole intermediate.

    Attachment of Benzenesulfonamide Moiety: The final step involves the sulfonation of the thiazole derivative with benzenesulfonyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where nucleophiles replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted thiazole derivatives

Scientific Research Applications

Antimicrobial Activity

1. Antibacterial Properties

Recent studies have highlighted the antibacterial efficacy of thiazole derivatives, including N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}benzenesulfonamide. The compound has shown promising results against various resistant bacterial strains:

  • Minimum Inhibitory Concentration (MIC) : Ranges from 0.23 to 0.70 mg/mL against methicillin-resistant Staphylococcus aureus and other strains.
  • Minimum Bactericidal Concentration (MBC) : Ranges from 0.47 to 0.94 mg/mL.

These findings indicate that the compound could be more effective than conventional antibiotics like ampicillin in certain cases .

2. Antifungal Activity

The compound also demonstrates antifungal properties, with MIC values as low as 0.06 mg/mL against various fungal strains such as Trichophyton viride and Aspergillus niger. The structure of the thiazole moiety is believed to play a crucial role in its activity, where specific substitutions enhance its efficacy against fungal pathogens .

Case Study 1: Synthesis and Evaluation

A study conducted on a series of thiazole derivatives demonstrated that compounds similar to this compound exhibited enhanced antimicrobial activity when subjected to structural modifications. The introduction of specific substituents significantly influenced both antibacterial and antifungal activities .

Case Study 2: Structure-Based Drug Design

Research on structure-based drug design (SBDD) has utilized derivatives of this compound to develop new drugs targeting leishmaniasis. The insights gained from molecular docking studies indicated that modifications to the thiazole ring can lead to improved binding affinities with target proteins .

Mechanism of Action

The mechanism of action of N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}benzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can disrupt normal cellular processes, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Variations and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Compound Name Core Heterocycle Substituents Molecular Weight (g/mol) Key Structural Differences Reference
N-{[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}benzenesulfonamide (Target Compound) 1,3-Thiazole 2-(4-Cl-phenyl), 4-methyl, 5-(benzenesulfonamide-methyl) ~407.9 (calculated) Parent structure
2-Chloro-N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}benzenesulfonamide 1,3-Thiazole Additional Cl at benzenesulfonamide position ~442.3 (calculated) Chlorination of benzenesulfonamide ring
4-(tert-Butyl)-N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}benzenesulfonamide 1,3-Thiazole tert-Butyl at benzenesulfonamide position 435.01 Bulky tert-butyl group increases steric hindrance
N-{[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}hexanamide 1,3-Thiazole Hexanamide replaces benzenesulfonamide 336.9 Amide instead of sulfonamide; altered solubility
4-Chloro-N-[[5-[(4-fluorobenzyl)sulfanyl]-4-(prop-2-en-1-yl)-1,2,4-triazol-3-yl]methyl]benzenesulfonamide 1,2,4-Triazole Triazole core; fluorobenzyl and allyl substituents 452.95 Heterocycle change; fluorinated and allyl groups
2-(4-Chlorophenyl)sulfonyl-N-(3-methoxypropyl)-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine 1,3-Thiazole Dual sulfonyl groups; methoxypropyl amine ~538.1 (calculated) Increased polarity and hydrogen-bonding capacity

Physicochemical Properties

  • Solubility : The hexanamide analog () is expected to exhibit higher lipophilicity (logP ~3.5) compared to sulfonamides (logP ~2.8–3.2) due to the aliphatic chain .
  • Thermal Stability : The tert-butyl-substituted compound () may show enhanced crystallinity and higher melting points due to steric stabilization .

Biological Activity

N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}benzenesulfonamide, also known as 4-chloro-N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}benzamide (CAS 865658-39-5), is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The compound has a molecular formula of C18H17ClN2O2S and a molecular weight of 372.87 g/mol. It exhibits a predicted density of 1.282 g/cm³ and a pKa value of approximately 13.58, indicating its acidic properties which may influence its biological interactions .

This compound primarily acts as an inhibitor of carbonic anhydrases (CAs), particularly carbonic anhydrase IX (CA IX). This enzyme is often overexpressed in various tumors and plays a crucial role in maintaining pH balance within cells, making it a target for cancer therapy . The compound has demonstrated selective inhibition against CA IX with IC50 values ranging from 10.93 to 25.06 nM, showcasing its potential as an anticancer agent .

Anticancer Activity

Recent studies have highlighted the compound's ability to induce apoptosis in cancer cell lines, particularly MDA-MB-231 breast cancer cells. The annexin V-FITC assay indicated a significant increase in apoptotic cells (from 0.18% to 22.04%) when treated with the compound, suggesting a robust mechanism for inducing cell death in malignant cells .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. In vitro studies revealed that it exhibits significant antibacterial activity against Staphylococcus aureus and Klebsiella pneumoniae at concentrations of 50 μg/mL, with inhibition rates reaching up to 80.69% compared to positive controls . This suggests that the compound may interfere with bacterial growth by inhibiting CAs critical for bacterial survival.

Study on Anticancer Efficacy

In a study focused on the anticancer efficacy of various thiazole derivatives, this compound was highlighted for its potent apoptotic effects on MDA-MB-231 cells. The study utilized flow cytometry to measure apoptosis and demonstrated that the compound significantly increased both early and late apoptotic cells compared to untreated controls .

Evaluation of Antibacterial Properties

Another research effort evaluated the antibacterial activity of several benzenesulfonamides, including this compound. The results indicated that it effectively inhibited biofilm formation and bacterial growth at low concentrations, making it a promising candidate for further development as an antibacterial agent .

Summary of Findings

Activity Target IC50/MIC Effectiveness
Carbonic Anhydrase InhibitionCA IX10.93–25.06 nMHigh selectivity over CA II
Apoptosis InductionMDA-MB-231 Cells-Increased apoptosis by ~22-fold
Antibacterial ActivityStaphylococcus aureus50 μg/mLInhibition rate: up to 80.69%
Anti-biofilm ActivityKlebsiella pneumoniae50 μg/mLInhibition rates: up to 79.46%

Q & A

Q. Table 1: Example Reaction Conditions

StepReagentsSolventTemp. (°C)Yield (%)
14-Chlorobenzaldehyde, thioureaEthanol8065–70
2Benzenesulfonyl chlorideDMF6050–55

Basic: How is compound purity validated after synthesis?

Standard analytical techniques include:

  • TLC : Monitor reaction progress using silica plates (Rf values compared to standards).
  • NMR spectroscopy : Confirm structural integrity via ¹H/¹³C NMR (e.g., sulfonamide proton at δ 7.5–8.0 ppm, thiazole C-S bond at δ 165–170 ppm).
  • Mass spectrometry : Verify molecular weight (e.g., [M+H]⁺ peak at m/z 389.3) .

Advanced: What methodologies are recommended for crystal structure determination?

X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is standard. Key steps:

  • Data collection : High-resolution (<1.0 Å) datasets using MoKα radiation.
  • Space group analysis : Triclinic (P1) or monoclinic systems, depending on substituents.
  • Refinement : Apply anisotropic displacement parameters and hydrogen bonding networks .

Q. Table 2: Example Crystallographic Parameters

ParameterValue
Crystal systemTriclinic
Space groupP1
a, b, c (Å)7.97, 9.40, 14.17
α, β, γ (°)85.4, 76.7, 86.0

Advanced: How to investigate biological target interactions?

  • In vitro assays : Measure IC₅₀ values using enzyme inhibition assays (e.g., kinase or protease targets).
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka, kd) with immobilized proteins.
  • Computational docking : Model interactions using AutoDock Vina or Schrödinger Suite to identify key residues (e.g., sulfonamide H-bonding with Arg123) .

Advanced: How to resolve discrepancies in bioactivity data across studies?

  • Assay standardization : Validate protocols (e.g., cell line passage number, serum-free conditions).
  • Structural analogs : Compare activity of derivatives (e.g., fluorophenyl vs. chlorophenyl groups) to identify SAR trends.
  • Meta-analysis : Cross-reference data with databases like ChEMBL or PubChem BioAssay .

Basic: What storage conditions ensure compound stability?

  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Humidity : Use desiccants (silica gel) to avoid hydrolysis of the sulfonamide group.
  • Solubility : Dissolve in DMSO (10 mM stock) for long-term biological assays .

Advanced: What computational methods model sulfonamide-target interactions?

  • Molecular Dynamics (MD) : Simulate binding stability (e.g., 100 ns trajectories in GROMACS).
  • QSAR modeling : Corrogate substituent effects (e.g., Hammett σ values for electronic contributions).
  • Free energy perturbation (FEP) : Predict binding affinity changes for mutagenesis studies .

Advanced: How to optimize reaction yields for derivatives?

  • Catalyst screening : Test Pd(OAc)₂ or CuI for cross-coupling reactions.
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes vs. 12 hours).
  • High-throughput experimentation : Use robotic platforms to screen solvent/base combinations .

Basic: What spectroscopic techniques are essential for characterization?

  • ¹H/¹³C NMR : Assign protons (e.g., thiazole CH₃ at δ 2.5 ppm) and carbons.
  • FT-IR : Confirm sulfonamide S=O stretches (1350–1300 cm⁻¹).
  • HRMS : Validate molecular formula (e.g., C₁₇H₁₄ClN₂O₂S₂) .

Advanced: How to validate enzyme inhibition mechanisms?

  • Competitive binding assays : Use Lineweaver-Burk plots to determine inhibition type.
  • X-ray crystallography : Co-crystallize compound with target enzyme (e.g., carbonic anhydrase II).
  • Mutagenesis studies : Replace key residues (e.g., His94 in SULT1A1) to disrupt binding .

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